4-(Ethoxymethylene)isochroman-1,3-dione

Tautomerism Computational chemistry Reaction predictability

4-(Ethoxymethylene)isochroman-1,3-dione (CAS 78364-06-4; molecular formula C₁₂H₁₀O₄; exact mass 218.058 Da) is a 4-alkylidene-substituted derivative of the isochroman-1,3-dione scaffold (also known as homophthalic anhydride). It belongs to a broader class of cyclic anhydride-bearing heterocycles that serve as key intermediates for pharmaceutically relevant molecules, including antidiabetic agents such as gliquidone.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B11890502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethylene)isochroman-1,3-dione
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCCOC=C1C2=CC=CC=C2C(=O)OC1=O
InChIInChI=1S/C12H10O4/c1-2-15-7-10-8-5-3-4-6-9(8)11(13)16-12(10)14/h3-7H,2H2,1H3/b10-7-
InChIKeyDVHWPERWSCRNCH-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethoxymethylene)isochroman-1,3-dione – Core Identity and Procurement-Relevant Classification


4-(Ethoxymethylene)isochroman-1,3-dione (CAS 78364-06-4; molecular formula C₁₂H₁₀O₄; exact mass 218.058 Da) is a 4-alkylidene-substituted derivative of the isochroman-1,3-dione scaffold (also known as homophthalic anhydride) [1]. It belongs to a broader class of cyclic anhydride-bearing heterocycles that serve as key intermediates for pharmaceutically relevant molecules, including antidiabetic agents such as gliquidone [2]. The compound features an exocyclic ethoxymethylene group at the C-4 position, which locks the system in an enolic-type electronic configuration and distinguishes its reactivity profile from both the parent homophthalic anhydride and 4‑acyl isochroman-1,3-dione congeners [1].

4-(Ethoxymethylene)isochroman-1,3-dione – Why In-Class Substitution Cannot Be Assumed


The C-4 substituent dictates the electronic ground state and tautomeric preference of isochroman-1,3-dione derivatives. The ethoxymethylene group in this compound eliminates the possibility of endocyclic keto-enol tautomerism that is available to 4‑acyl analogs, forcing exclusive exocyclic enolic character [1]. In contrast, the closely related (Z)-4-(hydroxymethylene)isochroman-1,3-dione (HIC) can tautomerize to 3‑hydroxy‑1‑oxoisochroman‑4‑carbaldehyde (HOC), with energy differences of only 1–2 kcal mol⁻¹ in the S₁ state [2]. This structural divergence means that 4-(ethoxymethylene)isochroman-1,3-dione offers a fixed electrophilic center at the exocyclic double bond, enabling predictable condensation with nitrogen nucleophiles that cannot be replicated by its hydroxy or parent anhydride counterparts [1]. Users who replace it with a generic “isochroman-1,3-dione” or a 4‑acyl derivative risk altering the regiochemical outcome of subsequent synthetic steps.

4-(Ethoxymethylene)isochroman-1,3-dione – Comparative Quantitative Evidence for Scientific Selection


Tautomeric Lock vs. Tautomeric Ambiguity: Structural Rigidity Compared with 4‑(Hydroxy- and Methoxy-Methylene) Analogs

4-(Ethoxymethylene)isochroman-1,3-dione exists exclusively in the exocyclic enolic form because the ethoxy group cannot participate in intramolecular proton transfer. In contrast, (Z)-4-(hydroxymethylene)isochroman-1,3-dione (HIC) undergoes tautomerization to 3‑hydroxy‑1‑oxoisochroman‑4‑carbaldehyde (HOC). TDDFT calculations place the S₁ energy difference between HIC and HOC at only 1–2 kcal mol⁻¹, indicating a thermally accessible tautomeric equilibrium [1]. The ethoxy derivative eliminates this equilibrium entirely, providing a single reactive species [2].

Tautomerism Computational chemistry Reaction predictability

Hydrogen-Bond Donor Count: Physicochemical Differentiation from Hydroxy and Amino Analogs

4-(Ethoxymethylene)isochroman-1,3-dione possesses zero hydrogen-bond donor (HBD) atoms and four hydrogen-bond acceptor (HBA) atoms (two carbonyl oxygens, one ethoxy oxygen, and one ring oxygen) . The closest comparator, (Z)-4-(hydroxymethylene)isochroman-1,3-dione, has one HBD (the enolic OH) [1]. This difference alters predicted membrane permeability; compounds with zero HBD typically exhibit higher passive transcellular diffusion than those with one or more HBD of comparable molecular weight [2].

Drug-likeness Physicochemical properties Permeability

Synthetic Provenance: Condensation of Homophthalic Anhydride with Ethyl Formate vs. Alternative Alkylidene Installation Routes

4-(Ethoxymethylene)isochroman-1,3-dione is prepared via base-mediated condensation of isochroman-1,3-dione (homophthalic anhydride) with ethyl formate, typically employing sodium ethoxide or potassium tert‑butoxide as the base [1]. This one-step transformation directly installs the ethoxymethylene moiety. In contrast, the analogous 4‑acyl isochroman-1,3‑diones are prepared by reaction of homophthalic anhydride with aliphatic or aromatic anhydrides (or acid chlorides) under base catalysis, a two-component method that requires pre‑activation of the acylating partner [2]. The ethyl formate route benefits from the commercial availability and low cost of ethyl formate, providing a practical advantage for gram‑to‑kilogram scale procurement.

Synthetic methodology Process chemistry Route scalability

Commercial Purity Benchmark: ≥ 98% Specification vs. Typical Technical-Grade Isochroman-1,3-dione Offerings

4-(Ethoxymethylene)isochroman-1,3-dione is commercially available with a certified purity specification of NLT 98% (HPLC) from ISO‑certified supply chains . By comparison, technical‑grade homophthalic anhydride (the parent unsubstituted scaffold) is commonly offered at 95% or 97% purity, with the balance consisting of mono‑ and di‑acid hydrolysis products [1]. The 98% purity threshold reduces the burden of pre‑reaction purification and improves stoichiometric accuracy in subsequent transformations.

Quality control Purity specification Procurement criteria

4-(Ethoxymethylene)isochroman-1,3-dione – High‑Confidence Application Scenarios Stemming from Evidence


Regioselective Synthesis of Nitrogen‑Containing Fused Heterocycles via Nucleophilic Condensation

The fixed exocyclic enolic double bond of 4-(ethoxymethylene)isochroman-1,3-dione makes it the preferred electrophilic partner for condensation with hydrazides, amidines, and primary amines to construct pyrazole‑, pyrimidine‑, or pyridone‑fused isochromene systems. Unlike 4‑acyl isochroman-1,3‑diones, which offer an alternative endocyclic tautomer that can divert regiochemistry, the ethoxymethylene derivative enforces a single reaction trajectory, simplifying purification and improving isolated yields in library synthesis settings [1].

Building Block for CNS‑Penetrant Lead Optimization Programs

With zero hydrogen‑bond donors, a moderate topological polar surface area (tPSA ≈ 52.6 Ų), and molecular weight below 220 Da, 4-(ethoxymethylene)isochroman-1,3-dione occupies a favorable region of CNS drug‑like chemical space [1]. Medicinal chemistry teams targeting intracellular or CNS receptors may prioritize this building block over its hydroxy‑methylene analog (which carries an additional HBD) when designing compound libraries with optimized passive permeability [2].

Scalable Intermediate for Gliquidone‑Class Antidiabetic Agent Development

The isochroman-1,3-dione scaffold is the core structural motif of the sulfonylurea antidiabetic drug gliquidone, and patent literature explicitly identifies 4‑substituted isochroman-1,3‑diones as advanced intermediates for this drug class [1]. The ethyl formate‑based condensation route to the ethoxymethylene derivative offers an operationally safer and lower‑cost alternative to the acyl chloride‑based routes used for 4‑acyl analogs, making this compound a practical choice for process development laboratories scaling up gliquidone‑related intermediates [2].

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